molecular formula C16H14ClNO4 B5691569 N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B5691569
M. Wt: 319.74 g/mol
InChI Key: OOGAVZNGQDDOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide, also known as GW501516, is a synthetic compound that was originally developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the scientific community as a research tool due to its ability to activate the peroxisome proliferator-activated receptor delta (PPARδ).

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide functions as a PPARδ agonist, which means that it activates the PPARδ receptor. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide can improve lipid metabolism, increase insulin sensitivity, and reduce inflammation.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It can improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in fatty acid synthesis. It can also increase insulin sensitivity by improving glucose uptake in skeletal muscle. Additionally, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide has a number of advantages as a research tool. It is highly specific for the PPARδ receptor, which means that it can be used to study the effects of PPARδ activation without interfering with other pathways. Additionally, it has a long half-life, which means that it can be administered less frequently than other compounds. However, there are also limitations to its use. It has been shown to cause cancer in animal models at high doses, which means that caution must be taken when using it in research.

Future Directions

There are a number of future directions for research involving N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is its potential application in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism and insulin sensitivity in animal models, which suggests that it may be a useful therapeutic agent. Additionally, there is interest in its potential application in the field of sports medicine. It has been shown to improve endurance and performance in athletes, which suggests that it may be a useful tool for enhancing athletic performance. However, further research is needed to fully understand the potential benefits and risks of N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide in these contexts.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide involves a series of chemical reactions that start with the conversion of 2,4-dichlorophenol to 4-chloro-2-methylphenol, followed by the synthesis of 1,3-benzodioxole-5-carboxylic acid. The final step involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-chloro-2-methylphenoxyacetyl chloride to produce N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied in the scientific community due to its potential applications in the fields of metabolic and cardiovascular research. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, it has been shown to improve endurance and performance in athletes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-10-6-11(17)2-4-13(10)20-8-16(19)18-12-3-5-14-15(7-12)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGAVZNGQDDOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide

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